molecular formula C12H6Cl4 B1580605 2,3',4,5'-Tetrachlorobiphenyl CAS No. 73575-52-7

2,3',4,5'-Tetrachlorobiphenyl

Cat. No.: B1580605
CAS No.: 73575-52-7
M. Wt: 292 g/mol
InChI Key: KTTXLLZIBIDUCR-UHFFFAOYSA-N
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Description

2,3’,4,5’-Tetrachlorobiphenyl is a type of polychlorinated biphenyl (PCB), which are synthetic organic chemicals with multiple chlorine atoms attached to biphenyl, a molecule composed of two benzene rings. Polychlorinated biphenyls were widely used in various industrial applications due to their chemical stability and insulating properties. they are now known to be environmental pollutants with significant health risks .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3’,4,5’-Tetrachlorobiphenyl can be synthesized through the chlorination of biphenyl. The process involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions. The reaction typically occurs at elevated temperatures to facilitate the substitution of hydrogen atoms on the biphenyl rings with chlorine atoms .

Industrial Production Methods

Industrial production of 2,3’,4,5’-Tetrachlorobiphenyl follows similar chlorination processes but on a larger scale. The reaction conditions are optimized to achieve high yields and purity of the desired compound. The use of continuous flow reactors and advanced separation techniques ensures efficient production and minimizes the formation of unwanted by-products .

Comparison with Similar Compounds

2,3’,4,5’-Tetrachlorobiphenyl is one of many polychlorinated biphenyls, each with different chlorine substitution patterns. Similar compounds include:

The uniqueness of 2,3’,4,5’-Tetrachlorobiphenyl lies in its specific chlorine substitution pattern, which influences its chemical behavior, environmental persistence, and biological effects.

Properties

IUPAC Name

1,3-dichloro-5-(2,4-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4/c13-8-1-2-11(12(16)6-8)7-3-9(14)5-10(15)4-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTXLLZIBIDUCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074214
Record name 2,3',4,5'-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73575-52-7
Record name 2,3',4,5'-Tetrachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073575527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3',4,5'-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3',4,5'-TETRACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4621AC581D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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